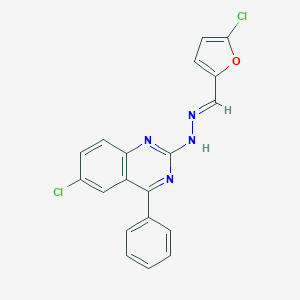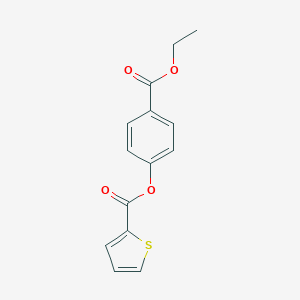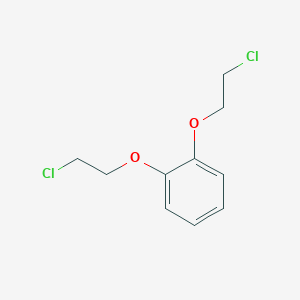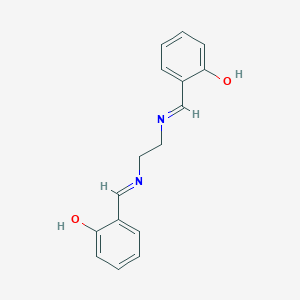![molecular formula C24H19N3O2 B421732 4-acetamido-N-[(E)-anthracen-9-ylmethylideneamino]benzamide](/img/structure/B421732.png)
4-acetamido-N-[(E)-anthracen-9-ylmethylideneamino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetamido-N-[(E)-anthracen-9-ylmethylideneamino]benzamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features an anthrylmethylene group, a hydrazino group, and a phenylacetamide moiety, making it a subject of interest in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-[(E)-anthracen-9-ylmethylideneamino]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation reaction between 9-anthraldehyde and hydrazine to form the anthrylmethylene hydrazine intermediate. This intermediate is then reacted with 4-aminobenzoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization and chromatography to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-acetamido-N-[(E)-anthracen-9-ylmethylideneamino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce anthrylmethylamines.
Wissenschaftliche Forschungsanwendungen
4-acetamido-N-[(E)-anthracen-9-ylmethylideneamino]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthracene moiety.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 4-acetamido-N-[(E)-anthracen-9-ylmethylideneamino]benzamide involves its interaction with specific molecular targets. The anthracene moiety can intercalate with DNA, potentially disrupting cellular processes. Additionally, the hydrazino group may form reactive intermediates that interact with cellular proteins and enzymes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-{[2-(9-anthrylmethylene)hydrazino]carbonyl}phenyl)benzenesulfonamide
- N-(4-{[2-(9-anthrylmethylene)hydrazino]carbonyl}phenyl)benzamide
Uniqueness
4-acetamido-N-[(E)-anthracen-9-ylmethylideneamino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C24H19N3O2 |
|---|---|
Molekulargewicht |
381.4g/mol |
IUPAC-Name |
4-acetamido-N-[(E)-anthracen-9-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C24H19N3O2/c1-16(28)26-20-12-10-17(11-13-20)24(29)27-25-15-23-21-8-4-2-6-18(21)14-19-7-3-5-9-22(19)23/h2-15H,1H3,(H,26,28)(H,27,29)/b25-15+ |
InChI-Schlüssel |
QEDUWESMIOKVQQ-MFKUBSTISA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Isomerische SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Bis[(trityloxy)methyl]pyridine](/img/structure/B421651.png)
![(3E)-3-[(2Z)-(6-bromo-4-phenylquinazolin-2(1H)-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B421652.png)
![{6-[(trityloxy)methyl]-2-pyridinyl}methanol](/img/structure/B421656.png)

![6-[3,5-Bisnitro-2-(4-morpholinyl)phenyl]benzimidazo[1,2-c]quinazoline](/img/structure/B421659.png)

![2,2,2-trifluoro-N-(5-nitro-2-methoxy-3-{[(trifluoroacetyl)amino]methyl}benzyl)acetamide](/img/structure/B421662.png)

![2-(2-phenylvinyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B421665.png)

![2,2-Bis[4-(benzoyloxy)phenyl]propane](/img/structure/B421667.png)

![N-{4-[2-(acetylamino)ethoxy]phenyl}acetamide](/img/structure/B421675.png)

